N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide
CAS No.:
Cat. No.: VC14781737
Molecular Formula: C20H22N2O3S2
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N2O3S2 |
|---|---|
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C20H22N2O3S2/c1-13(2)22-15(4)14(3)18(27(24,25)16-9-6-5-7-10-16)19(22)21-20(23)17-11-8-12-26-17/h5-13H,1-4H3,(H,21,23) |
| Standard InChI Key | AVFSAIAUKCXGJG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3)C(C)C)C |
Introduction
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique molecular structure and potential biological activities. This compound features a thiophene ring, a pyrrole derivative, and a carboxamide group, which contribute to its chemical reactivity and biological interactions.
Synthesis and Chemical Reactivity
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. These reactions may include the formation of the pyrrole ring, introduction of the phenylsulfonyl group, and attachment of the thiophene-2-carboxamide moiety. Microwave-assisted synthesis techniques can enhance yield and reduce reaction times for some steps involved in this synthesis.
| Synthesis Steps | Description |
|---|---|
| 1. Formation of Pyrrole Ring | Involves the synthesis of the pyrrole core with appropriate substituents. |
| 2. Introduction of Phenylsulfonyl Group | Typically achieved through a sulfonylation reaction. |
| 3. Attachment of Thiophene-2-carboxamide Moiety | Involves coupling reactions to attach the thiophene ring to the pyrrole derivative. |
Biological Activities and Potential Applications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide has been investigated for its role in inhibiting specific biological pathways, particularly the hedgehog signaling pathway, which is crucial in various developmental processes and implicated in several malignancies. Preliminary studies suggest that this compound may exhibit potential therapeutic effects by modulating these pathways.
| Biological Activity | Potential Application |
|---|---|
| Inhibition of Hedgehog Signaling Pathway | Potential therapeutic applications in treating malignancies. |
| Interaction with Biological Targets | May exhibit therapeutic effects through modulation of enzyme or receptor activities. |
Comparison with Similar Compounds
Several compounds share structural similarities with N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide, including N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]thiophene-2-carboxamide and N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]furan-2-carboxamide. These compounds differ in their substituents and rings, which affect their reactivity and biological properties.
| Compound | Key Differences | Potential Impact on Activity |
|---|---|---|
| N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]thiophene-2-carboxamide | Propyl instead of propan-2-yl group | May exhibit different pharmacokinetic properties. |
| N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]furan-2-carboxamide | Furan ring instead of thiophene | Different reactivity and biological interactions due to the ring change. |
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